molecular formula C8H9ClN2O B125450 N-(5-Chloro-4-methylpyridin-2-yl)acetamide CAS No. 148612-16-2

N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Cat. No.: B125450
CAS No.: 148612-16-2
M. Wt: 184.62 g/mol
InChI Key: PBVXRNRTVIVNEC-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.623 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group and a methyl group attached to a pyridine ring, along with an acetamide functional group.

Scientific Research Applications

N-(5-Chloro-4-methylpyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-Chloro-4-methylpyridin-2-yl)acetamide is not specified in the available resources. Its use in pharmaceutical intermediates suggests it may be a precursor or a component in the synthesis of active pharmaceutical ingredients .

Safety and Hazards

N-(5-Chloro-4-methylpyridin-2-yl)acetamide is harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, it is recommended to wash the skin or eyes with copious amounts of water and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide typically involves the reaction of 5-chloro-4-methylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloro-4-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • N-(5-Chloro-2-methylpyridin-3-yl)acetamide
  • N-(4-Chloro-3-methylpyridin-2-yl)acetamide
  • N-(5-Bromo-4-methylpyridin-2-yl)acetamide

Uniqueness: N-(5-Chloro-4-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

IUPAC Name

N-(5-chloro-4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVXRNRTVIVNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450031
Record name N-(5-Chloro-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148612-16-2
Record name N-(5-Chloro-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 300 ml of water, 15.0 g (0. lmol) of 2-acetamido-4-methylpyridine (Ia) was dissolved. To this solution, 35.5 g (0.25 mol) of disodium hydrogenphosphate and 100 ml of dichloromethane were added in this order. While this mixture was stirred, 8.0 g (0.11 mol) of chlorine was introduced thereto at 0° C. for one hour. After having further been stirred at the same temperature for 2 hours, the mixture was separated into a water layer and an extract layer. After the water layer was further extracted with 100 ml of dichloromethane, the newly-separated extract layer was combined with the previously-separated extract layer and washed with saturated brine. Then the washed mixture was desiccated with sodium sulfate anhydride. When the solvent was evaporated off, 18.0 g (yield: 97.3%) of 2-acetamido-4-methyl-5-chloropyridine (IIk) was obtained as a pale yellow crystal.
Name
disodium hydrogenphosphate
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was N-(5-Chloro-4-methylpyridin-2-yl)acetamide chosen as a substrate in the study?

A1: The research aimed to explore the effectiveness of novel Pd-PEPPSI complexes in catalyzing Buchwald–Hartwig amination reactions. This compound, being a heteroaryl chloride, served as a representative substrate to investigate the scope and limitations of these catalysts []. The researchers were particularly interested in testing the catalysts' ability to activate and functionalize the carbon-chlorine bond in this type of molecule.

Q2: What were the results of using this compound in the reactions with the Pd-PEPPSI complexes?

A2: The study demonstrated that the synthesized Pd-PEPPSI complexes, specifically complex C6, exhibited notable catalytic activity in facilitating the Buchwald–Hartwig amination reaction using this compound []. This finding highlights the potential of these complexes in synthesizing a diverse range of compounds by coupling various amines with heteroaryl chlorides.

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